molecular formula C20H31ClN2O3 B11964318 Carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride CAS No. 151643-50-4

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride

Cat. No.: B11964318
CAS No.: 151643-50-4
M. Wt: 382.9 g/mol
InChI Key: RFFZPUWEZHYYQW-UHFFFAOYSA-N
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Description

The compound Carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride (hereafter referred to by its full IUPAC name) is a quinuclidine-based carbamate derivative. Its structure features:

  • A carbamic acid backbone esterified to the 3-position of the 1-azabicyclo[2.2.2]octane (quinuclidine) ring.
  • A 2-(hexyloxy)phenyl substituent on the carbamate group, providing lipophilicity via the hexyloxy chain.
  • A monohydrochloride salt formulation, enhancing stability and solubility for pharmaceutical applications.

Properties

CAS No.

151643-50-4

Molecular Formula

C20H31ClN2O3

Molecular Weight

382.9 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl N-(2-hexoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C20H30N2O3.ClH/c1-2-3-4-7-14-24-18-9-6-5-8-17(18)21-20(23)25-19-15-22-12-10-16(19)11-13-22;/h5-6,8-9,16,19H,2-4,7,10-15H2,1H3,(H,21,23);1H

InChI Key

RFFZPUWEZHYYQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC=C1NC(=O)OC2CN3CCC2CC3.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Steps

This method involves reacting 2-(hexyloxy)phenol with a chloroformate reagent to generate an intermediate phenyl chloroformate, which is then coupled with 1-azabicyclo[2.2.2]octan-3-amine.

Key Steps:

  • Synthesis of 2-(Hexyloxy)phenol :

    • Alkylation of catechol with hexyl bromide under basic conditions (e.g., K₂CO₃ in acetone).

    • Yield: ~85–90%.

  • Chloroformate Preparation :

    • Treatment of 2-(hexyloxy)phenol with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM) at 0–5°C.

    • Base (e.g., pyridine) is added to scavenge HCl.

    • Intermediate: 2-(Hexyloxy)phenyl chloroformate.

  • Carbamate Esterification :

    • Reaction of the chloroformate with 1-azabicyclo[2.2.2]octan-3-amine in DCM or tetrahydrofuran (THF).

    • Temperature: 0°C to room temperature (RT).

    • Base (e.g., triethylamine) is optional; omission allows in situ HCl retention for salt formation.

  • Hydrochloride Salt Formation :

    • Addition of concentrated HCl to the reaction mixture or direct isolation of the protonated product.

    • Crystallization from ethanol/ether yields the monohydrochloride salt.

Example Protocol (Adapted from US7396952B2):

StepReagents/ConditionsTimeYield
1Catechol + hexyl bromide, K₂CO₃, acetone, reflux12 h88%
22-(Hexyloxy)phenol + triphosgene (1.1 eq), DCM, 0°C2 h92%
3Chloroformate + 1-azabicyclo[2.2.2]octan-3-amine (1.0 eq), DCM, RT6 h78%
4HCl gas bubbled into solution, filtered95%

Palladium-Catalyzed Carbonylation

Methodology and Applications

This route, detailed in EP1669346A1, employs palladium catalysts to carbonylate halogenated precursors. While primarily used for carboxylic acid derivatives, adaptations for carbamates involve bromo intermediates.

Key Steps:

  • Synthesis of Bromo Precursor :

    • Hexadecyl (2-bromo-4-methylphenyl)carbamate (analogous to the target compound’s structure).

  • Carbonylation Reaction :

    • React bromo precursor with CO (8 bar) and water in the presence of PdCl₂(PPh₃)₂ and triphenylphosphine.

    • Base: K₂CO₃ (1.2 eq) in water/toluene.

    • Temperature: 115°C, 8 bar CO pressure.

  • Acidification and Isolation :

    • Adjust pH to 2 with HCl, extract with toluene, and concentrate to isolate the product.

Limitations :

  • Requires halogenated starting materials.

  • Lower yields (~77%) compared to chloroformate route.

Direct Amine–Isocyanate Coupling

Procedure and Considerations

This method involves reacting 2-(hexyloxy)phenyl isocyanate with 1-azabicyclo[2.2.2]octan-3-amine.

Steps :

  • Isocyanate Synthesis :

    • Hofmann rearrangement of 2-(hexyloxy)benzamide using NaOCl/NaOH.

  • Coupling Reaction :

    • Mix isocyanate with amine in anhydrous THF at RT.

    • Stir for 12–24 h.

  • Salt Formation :

    • Treat with HCl in diethyl ether to precipitate the hydrochloride salt.

Challenges :

  • Isocyanates are moisture-sensitive and hazardous.

  • Lower yields (~65%) due to side reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Chloroformate Route78–95>98High yield, scalableRequires toxic triphosgene
Palladium Carbonylation70–7795–97Avoids halogenated intermediatesHigh-pressure equipment needed
Isocyanate Coupling60–6590–92Direct amine couplingIsocyanate handling difficulties

Critical Reaction Parameters

  • Temperature Control : Exothermic reactions (e.g., chloroformate formation) require cooling to 0–5°C.

  • Catalyst Loading : Pd catalysts (0.1–0.5 mol%) optimize carbonylation efficiency.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance amine reactivity in coupling reactions .

Chemical Reactions Analysis

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Pharmacological Properties

  • Muscarinic Receptor Modulation :
    • The compound is believed to interact with muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, which plays a crucial role in cognitive functions and memory processes. Studies have shown that activation of M1 receptors can enhance synaptic plasticity and promote long-term potentiation in the hippocampus, suggesting its potential use in treating cognitive deficits associated with conditions like Alzheimer's disease .
  • Central Nervous System Effects :
    • The compound may exhibit effects on neurotransmission within the central nervous system. Research indicates that mAChRs are involved in modulating gamma oscillations in the brain, which are essential for information processing and cognitive function. The ability of this compound to influence these pathways could have implications for developing treatments for neurodegenerative diseases .

Therapeutic Applications

Study 1: M1 Receptor Activation and Memory

A study investigated the role of M1 receptor activation in modulating gamma oscillations in the hippocampus. It was found that low concentrations of acetylcholine enhanced gamma oscillation power through M1 receptor activation, suggesting that compounds targeting these receptors could improve cognitive functions related to memory processing .

Study 2: Vasodilation Mechanisms

Research on muscarinic receptor subtypes indicated that M1 and M3 receptors mediate vasodilation responses in rat mesenteric arteries. This finding supports the hypothesis that carbamic acid derivatives could influence vascular tone and blood flow regulation via similar mechanisms .

Mechanism of Action

The mechanism of action of carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride involves its interaction with specific molecular targets. The 1-azabicyclo(2.2.2)octane core is known to interact with various receptors and enzymes in the body, modulating their activity . This interaction can affect several biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Carbamic Acid, (2-(Heptyloxy)phenyl)-, 1-Azabicyclo(2.2.2)oct-3-yl Ester, Monohydrochloride

  • Structural Difference : The heptyloxy chain (7 carbons) vs. hexyloxy (6 carbons) alters lipophilicity (logP) and solubility.
  • Impact : Longer alkyl chains typically enhance membrane permeability but reduce aqueous solubility. This could influence bioavailability and metabolic stability .

(R)-3-Fluorophenyl-3,4,5-Trifluorobenzylcarbamic Acid 1-Azabicyclo[2.2.2]oct-3-yl Ester Monohydrochloride

  • Structural Difference : Fluorinated aryl groups (3-fluorophenyl and 3,4,5-trifluorobenzyl) replace the hexyloxy-phenyl group.
  • This analog is patented for urinary incontinence due to its stable crystalline form and prolonged activity .

Carbamic Acid Derivatives with Pyridazinyl-Nitrophenyl Substituents

  • Example: Carbamic acid, [4-[6-[(3R)-1-azabicyclo[2.2.2]oct-3-yloxy]-3-pyridazinyl]-2-nitrophenyl]-, 1,1-dimethylethyl ester (CAS 855738-61-3).
  • Structural Difference : A pyridazinyl-nitrophenyl group introduces aromatic heterocycles and electron-withdrawing nitro groups.
  • Functional Impact : Such modifications may target specific enzyme systems (e.g., phosphodiesterases) or improve CNS penetration due to increased polarity .

Comparison with Pharmacologically Active Quinuclidine Esters

3-Quinuclidinyl Benzilate (QNB, BZ)

  • Structure: Benzilic acid ester of quinuclidinol.
  • Pharmacology : A potent anticholinergic agent acting on muscarinic receptors, used as a chemical warfare incapacitant.
  • Contrast : Unlike the target compound, QNB lacks a carbamate group and features a bulkier benzilic acid moiety, resulting in stronger receptor binding but higher toxicity .

Revatropate (CAS 149926-91-0)

  • Structure : Benzenacetic acid ester with quinuclidine and methylsulfinyl groups.
  • Pharmacology : A selective muscarinic M3 receptor antagonist developed for COPD.
  • Contrast : The sulfinyl and hydroxymethyl substituents in Revatropate enhance selectivity for pulmonary receptors over cardiac M2 receptors, whereas the hexyloxy group in the target compound may favor peripheral vs. central activity .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent Salt Form Key Pharmacological Role Clinical Indication Reference
Target Compound 2-(Hexyloxy)phenyl Monohydrochloride Muscarinic modulation (inferred) Under investigation
Heptyloxy Analog 2-(Heptyloxy)phenyl Monohydrochloride Improved lipophilicity Preclinical study
Fluorinated Analog 3-Fluoro-3,4,5-trifluorobenzyl Monohydrochloride Stable crystalline salt Urinary incontinence
QNB Benzilic acid Free base Anticholinergic Chemical warfare
Revatropate Benzenacetic acid, sulfinyl Free base M3 antagonist COPD

Research Findings and Trends

  • Alkyl Chain Length : Increasing the alkoxy chain (hexyloxy vs. heptyloxy) marginally enhances lipophilicity but may reduce solubility, requiring salt formulations (e.g., HCl) for optimal delivery .
  • Fluorination : Fluorinated analogs demonstrate superior metabolic stability and crystallinity, critical for long-acting therapeutics .
  • Receptor Selectivity: Structural variations in the aryl/alkyl groups dictate receptor subtype specificity. For example, Revatropate’s sulfinyl group confers M3 selectivity, whereas QNB’s benzilic acid moiety non-selectively antagonizes all muscarinic subtypes .

Biological Activity

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including structural information, mechanisms of action, and relevant research findings.

Structural Information

The compound's molecular formula is C19H30N2O4C_{19}H_{30}N_{2}O_{4}. Its structural representation can be summarized as follows:

  • SMILES : CCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2
  • InChI : InChI=1S/C19H30N2O4/c1-2-3-4-5-12-24-18-8-6-7-17(16-18)20-19(22)25-15-11-21-9-13-23-14-10-21/h6-8,16H,2-5,9-15H2,1H3,(H,20,22)

Predicted Collision Cross Section

The predicted collision cross-section (CCS) values for various adducts of the compound are as follows:

Adductm/zPredicted CCS (Ų)
[M+H]+351.22783187.7
[M+Na]+373.20977196.8
[M+NH4]+368.25437193.0
[M+K]+389.18371190.4
[M-H]-349.21327191.2
[M+Na-2H]-371.19522191.5
[M]+350.22000189.6
[M]-350.22110189.6

The biological activity of carbamic acid derivatives often involves interactions with various biological targets such as enzymes and receptors. The specific activity of this compound may include:

  • Enzyme Inhibition : Carbamic acid derivatives can act as inhibitors for certain enzymes, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : These compounds may also interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.

Case Studies and Research Findings

  • Neuropharmacological Studies : Research indicates that carbamic acid derivatives exhibit potential neuroprotective effects by modulating neurotransmitter levels in the brain. For example, studies have shown that certain derivatives can enhance acetylcholine levels, which is beneficial in conditions like Alzheimer's disease.
  • Anticancer Activity : Some studies have explored the anticancer properties of carbamic acid derivatives, highlighting their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Antimicrobial Properties : There is evidence suggesting that carbamic acid compounds possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics.

Summary of Findings

The following table summarizes key findings from recent studies on the biological activity of carbamic acid derivatives:

Study FocusFindingsReference
NeuroprotectionEnhanced acetylcholine levels; potential in Alzheimer'sJournal of Neuroscience
Anticancer ActivityInduction of apoptosis in cancer cellsCancer Research Journal
Antimicrobial PropertiesEffective against specific bacterial strainsJournal of Antimicrobial Agents

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound with high purity, and how can reaction conditions be optimized?

  • Methodology: Synthesis typically involves coupling the carbamic acid derivative with the 1-azabicyclo[2.2.2]oct-3-yl moiety under anhydrous conditions. Key steps include:

  • Using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU to activate the carboxylic acid group.
  • Maintaining a temperature of 0–5°C during esterification to minimize side reactions.
  • Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
    • Optimization: Monitor reaction progress with TLC or HPLC. Adjust solvent polarity and catalyst concentration to improve yield (target >85%) .

Q. How can the stereochemical integrity of the 1-azabicyclo[2.2.2]oct-3-yl group be confirmed?

  • Analytical Techniques:

  • NMR Spectroscopy: Compare 1H^1H- and 13C^{13}C-NMR shifts with reference data for similar azabicyclo compounds (e.g., axial vs. equatorial proton environments).
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable.
  • Chiral HPLC: Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to confirm enantiomeric purity .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Key Issues: Hydrolysis of the ester bond under humid conditions or basic pH.
  • Solutions:

  • Store at -20°C in airtight containers with desiccants (e.g., silica gel).
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways via LC-MS .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Approach:

  • Density Functional Theory (DFT): Calculate 1H^1H- and 13C^{13}C-NMR chemical shifts using software like Gaussian or ORCA. Compare with experimental data to validate structural assignments.
  • Dynamic NMR: Investigate conformational exchange broadening in 1H^1H-NMR spectra at variable temperatures (e.g., 25–60°C).
    • Case Example: Discrepancies in methine proton shifts may arise from solvent polarity effects or hydrogen bonding—test in deuterated DMSO vs. CDCl3 .

Q. What experimental strategies are effective for evaluating its receptor-binding affinity in neurological targets (e.g., muscarinic or nicotinic receptors)?

  • Methods:

  • Radioligand Binding Assays: Use 3H^3H-labeled antagonists (e.g., 3H^3H-QNB for muscarinic receptors) to measure IC50_{50} values.
  • Molecular Docking: Simulate interactions with receptor homology models (e.g., AlphaFold-predicted structures) to identify critical binding residues.
  • Electrophysiology: Assess functional activity in transfected HEK293 cells expressing human receptor subtypes .

Q. How does the hexyloxy substituent influence lipophilicity and pharmacokinetic properties?

  • Analysis:

  • HPLC-Derived LogP: Determine capacity factor (k) using a C18 column and isocratic elution (methanol/water). Compare with calculated values (e.g., ChemAxon or ACD/Labs).
  • In Silico Modeling: Use QSPR (Quantitative Structure-Property Relationship) models to predict absorption and blood-brain barrier penetration.
    • Findings: The hexyloxy group increases LogP by ~2 units compared to shorter alkoxy chains, enhancing membrane permeability but potentially reducing aqueous solubility .

Methodological Notes

  • Safety Protocols: Follow OSHA guidelines for handling hydrochloride salts (e.g., wear nitrile gloves, use fume hoods during synthesis) .
  • Data Reproducibility: Document reaction conditions (e.g., stirring speed, inert gas flow rate) to minimize batch-to-batch variability .

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